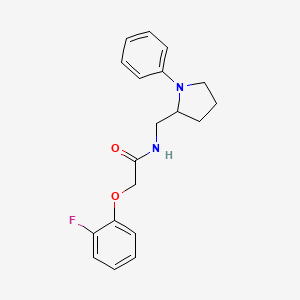

2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

説明

2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a fluorinated acetamide derivative featuring a phenoxy group substituted with a fluorine atom at the ortho position and a 1-phenylpyrrolidin-2-ylmethylamine moiety. The fluorine atom likely enhances metabolic stability and bioavailability by modulating lipophilicity and electronic effects .

特性

IUPAC Name |

2-(2-fluorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c20-17-10-4-5-11-18(17)24-14-19(23)21-13-16-9-6-12-22(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQYOLUOZIGYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate. This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Preparation of the Phenylpyrrolidine Intermediate: The next step involves the synthesis of the 1-phenylpyrrolidine intermediate. This can be accomplished through the reaction of pyrrolidine with a phenylating agent such as phenylmagnesium bromide or phenylboronic acid.

Coupling Reaction: The final step involves the coupling of the 2-fluorophenoxy intermediate with the 1-phenylpyrrolidine intermediate. This is typically achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including its interactions with specific enzymes or receptors.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

Industry: The compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.

作用機序

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

Key structural variations among related compounds include modifications to the phenoxy group, the acetamide linker, and the amine substituent. These changes influence physicochemical properties (e.g., logP, solubility) and pharmacological activity.

Notes:

- *Estimated logP values based on substituent contributions (e.g., fluorine reduces logP compared to methyl/methoxy groups).

- Pyrrolidine/pyrrolidinyl groups enhance blood-brain barrier penetration, favoring CNS-targeted activity .

Pharmacological Activity

- Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamides like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide () exhibit anti-inflammatory and analgesic effects, suggesting the target compound may share these properties due to its phenoxy-pyrrolidine scaffold .

- Receptor Binding : The 1-phenylpyrrolidin-2-ylmethyl group may interact with opioid or sigma receptors, analogous to neuroleptic agents. In contrast, pyrimidine-based acetamides () likely target enzymes like dihydrofolate reductase .

- Bioactivity Scores: Fluorinated indolinone acetamides () show higher hypothetical bioactivity scores (e.g., 5.797), possibly due to enhanced binding from conjugated systems .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (~3.1) is lower than pyrimidine derivatives (logP ~4.0) but higher than sulfonyl-containing analogs (logP ~2.5), balancing solubility and membrane permeability .

- Hydrogen Bonding: The acetamide linker and pyrrolidine nitrogen provide hydrogen-bond donors/acceptors, critical for target engagement. This contrasts with sulfonyl groups (), which prioritize steric interactions .

生物活性

2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorinated phenoxy group and a pyrrolidine moiety. The incorporation of fluorine is known to enhance metabolic stability and influence biological activity due to its electronegativity and small size, which can affect the steric and electronic properties of the molecule .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmission, suggesting that this compound may exhibit similar properties .

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant activity in models of epilepsy, particularly in maximal electroshock (MES) tests. The introduction of fluorine atoms has been linked to enhanced anticonvulsant efficacy due to increased lipophilicity and better central nervous system (CNS) distribution .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticonvulsant | TBD | |

| Pyrrolidine Derivative A | Anticonvulsant | 20 | |

| Pyrrolidine Derivative B | Anticonvulsant | 15 |

Case Studies

- Anticonvulsant Screening : A study evaluating similar pyrrolidine derivatives found that compounds with fluorinated groups exhibited significant anticonvulsant activity in animal models. The results suggested that these modifications could enhance efficacy against seizures .

- Cytotoxicity Assays : In vitro studies on pyrrolidine-based compounds indicated varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting selectivity indices favorable for therapeutic applications. These findings suggest that structural modifications can lead to improved biological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。